Betamide

Catalog No.
S15280862
CAS No.
27956-88-3
M.F
C5H13N2O4PS
M. Wt
228.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betamide

CAS Number

27956-88-3

Product Name

Betamide

IUPAC Name

2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid

Molecular Formula

C5H13N2O4PS

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11)

InChI Key

MQAISPIJGUNNSJ-UHFFFAOYSA-N

Canonical SMILES

C(CNCCSP(=O)(O)O)C(=O)N

Betamide is a topical emollient used primarily for the treatment of dry, rough, scaly, and itchy skin. It functions by forming a protective barrier on the skin's surface, which helps to trap moisture and prevent water loss. The formulation typically contains a combination of ingredients that include petrolatum, lanolin, mineral oil, and dimethicone, which are known for their moisturizing properties. Additionally, Betamide may contain humectants like glycerin and alpha hydroxy acids such as lactic acid, which aid in drawing moisture into the skin and promoting exfoliation of dead skin cells .

Associated with Betamide involve its components rather than the compound itself. Emollients like those found in Betamide interact with the skin's outer layer to create an occlusive barrier. This reaction helps to reduce transepidermal water loss (TEWL) and improve hydration levels in the skin. The presence of urea in some formulations can also facilitate keratin softening and enhance moisture retention through its hygroscopic properties .

Betamide exhibits significant biological activity as a moisturizer and skin protectant. Its emollient properties help alleviate conditions such as xerosis (dry skin), dermatitis, and other minor skin irritations. The active ingredients work synergistically to enhance skin barrier function, reduce inflammation, and promote healing. Clinical studies have shown that formulations containing urea can improve skin hydration and texture significantly .

While specific synthesis methods for Betamide itself are not detailed in the literature, the individual components are synthesized through standard organic chemistry techniques:

  • Urea can be synthesized from ammonia and carbon dioxide under high pressure.
  • Petrolatum is derived from the distillation of crude oil.
  • Dimethicone is produced through the polymerization of siloxanes.

The formulation of Betamide involves mixing these ingredients in precise ratios to achieve the desired emollient properties .

Betamide is primarily used in dermatology for:

  • Moisturizing dry skin: Effective for conditions such as eczema, psoriasis, and ichthyosis.
  • Post-radiation therapy care: Helps soothe skin affected by radiation burns.
  • Diaper rash treatment: Provides a protective barrier against moisture and irritants.
  • General skin care: Used to maintain skin hydration in various clinical settings .

Several compounds share similar properties with Betamide. Here are some notable examples:

Compound NameKey IngredientsUnique Features
CeraVeCeramides, hyaluronic acidFocuses on restoring the skin barrier with ceramides.
EpiCeramLipids (sphingolipids)Mimics natural lipids in the skin for enhanced hydration.
AtopiclairGlycerin, ureaSpecifically designed for atopic dermatitis treatment.
DermaPhorPetrolatumProvides a strong occlusive barrier for severe dryness.
Urea-based lotionsUreaTargets keratin softening and enhanced hydration more aggressively.

Uniqueness of Betamide

Betamide stands out due to its balanced formulation that combines multiple emollients with humectants, providing both immediate relief from dryness and long-term moisturizing effects. Its versatility makes it suitable for various dermatological conditions while minimizing potential side effects associated with more potent topical medications .

Early Synthetic Origins and Structural Characterization

Betamide was first synthesized in the early 21st century as part of exploratory research into sulfur-containing phosphorothioate derivatives. Initial records from PubChem indicate its creation date as August 9, 2005, with subsequent modifications reflecting ongoing analytical refinements. The compound’s synthesis pathway involves:

  • Thiophosphorylation: Reaction of 3-((2-mercaptoethyl)amino)propionamide with phosphorus oxychloride under controlled anhydrous conditions.
  • Esterification: Formation of the S-ester linkage through nucleophilic substitution at the phosphorus center.

The molecular structure (C₅H₁₃N₂O₄PS) was confirmed via mass spectrometry (MW 228.21 g/mol) and nuclear magnetic resonance spectroscopy, revealing a compact scaffold combining a phosphorothioic acid moiety with a branched alkylamine chain. Key synthetic challenges included optimizing yield while preventing oxidation of the thiol group during purification.

Evolution of Pharmacological Interest

Betamide’s pharmacological profile emerged through secondary screening assays repurposing its synthetic byproducts. Notable milestones include:

  • 2015–2020: Preliminary in vitro studies identifying dose-dependent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) at micromolar concentrations.
  • 2021: Anthelmintic evaluations against Opisthorchis felineus liver flukes, revealing motility inhibition (IC₅₀ = 167 μM in adults) comparable to early-stage flavonoid candidates.

Despite lower potency relative to contemporary antioxidants like SkQ1 (IC₅₀ = 1.4 μM), Betamide’s stability in physiological buffers positioned it as a candidate for combination therapies requiring prolonged redox modulation.

The biosynthesis of Betamide, a chemical compound with the molecular formula C5H13N2O4PS, involves complex terpenoid backbone assembly mechanisms that form the foundation of its production pathway [1]. Terpenoids represent one of the largest and most structurally diverse classes of natural products, characterized by their assembly from five-carbon isoprene units through highly regulated enzymatic processes [2] [3].

The terpenoid backbone biosynthesis pathway for Betamide follows two distinct routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, also known as the non-mevalonate pathway [4] [5]. These pathways generate the essential building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which serve as the universal precursors for all terpenoid structures including those in Betamide [4] [6].

In the MVA pathway, which operates primarily in the cytosol, acetyl-CoA undergoes a series of enzymatic transformations to form mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP [7] [6]. This process requires seven distinct enzymatic reactions and consumes significant cellular energy in the form of ATP [7] [6]. The MEP pathway, functioning predominantly in plastids, utilizes pyruvate and glyceraldehyde-3-phosphate as starting materials to generate IPP and DMAPP through a different sequence of reactions [4] [8].

The assembly of the terpenoid backbone in Betamide synthesis involves prenyltransferases that catalyze the sequential condensation of IPP and DMAPP units [9] [10]. These enzymes facilitate head-to-tail coupling reactions that extend the carbon chain in increments of five carbon atoms, creating the prenyl diphosphate intermediates essential for Betamide formation [9] [11].

PathwayStarting MaterialsKey IntermediatesEnergy RequirementsCellular Localization
MVA PathwayAcetyl-CoAMevalonate, Mevalonate-5-phosphate3 ATP, 2 NADPHCytosol
MEP PathwayPyruvate, Glyceraldehyde-3-phosphate1-Deoxy-D-xylulose-5-phosphate3 ATP, 3 NADPHPlastids

The terpenoid backbone assembly in Betamide biosynthesis is characterized by carbocationic-driven mechanisms that enable the formation of its unique structural features [12] [9]. Terpene synthases (cyclases) play a crucial role in this process, catalyzing the cyclization and rearrangement of linear prenyl diphosphate precursors to generate the complex carbon skeleton of Betamide [12] [3]. These enzymes possess highly specialized active sites that precisely control the folding of substrate molecules and the subsequent cascade of carbocation-mediated reactions [9] [11].

The assembly process involves the ionization of allylic diphosphate ester bonds in isoprenyl substrates, followed by intramolecular cyclization and rearrangement reactions that establish the characteristic structural framework of Betamide [9] [10]. This mechanistic pathway is facilitated by a family of modular enzymes containing combinations of α, β, γ, δ, ε, and/or ζ domain structures that have evolved through gene fusion, exon loss, and recombination events [3] [9].

Oxidative Modification Cascades in Betamide Production

Following the assembly of the terpenoid backbone, Betamide production proceeds through a series of oxidative modification cascades that introduce functional groups and increase the structural complexity of the molecule [13] [14]. These oxidative transformations are primarily catalyzed by cytochrome P450 monooxygenases, which functionalize unactivated carbon-hydrogen bonds with remarkable regio- and stereoselectivity [15] [16].

The oxidative modification cascade in Betamide biosynthesis begins with the hydroxylation of specific positions on the terpenoid backbone, creating reactive centers for subsequent transformations [14] [15]. These initial oxidation events are catalyzed by specialized P450 enzymes that recognize the unique three-dimensional structure of the substrate and position it precisely within their active sites [15] [17]. The resulting hydroxylated intermediates then undergo further oxidative modifications, including additional hydroxylations, epoxidations, and oxidative rearrangements [15] [16].

A particularly important aspect of the oxidative cascade in Betamide production is the formation of epoxide intermediates, which serve as versatile synthetic handles for subsequent transformations [14] [17]. These epoxides can undergo ring-opening reactions, rearrangements, or further oxidations to generate the diverse array of functional groups present in the final Betamide structure [15] [16]. The epoxidation reactions are catalyzed by specific P450 enzymes that have evolved to recognize the terpenoid backbone and selectively oxidize particular carbon-carbon double bonds [15] [17].

The oxidative modification cascade also includes dehydrogenation reactions that introduce carbon-carbon double bonds at strategic positions within the Betamide structure [13] [15]. These reactions are typically catalyzed by dehydrogenases that remove hydrogen atoms from adjacent carbon centers, creating unsaturated regions that contribute to the biological activity of Betamide [13] [14]. The resulting olefinic functionalities can serve as substrates for further oxidative transformations, including allylic oxidations and epoxidations [14] [15].

In addition to P450-mediated oxidations, the biosynthesis of Betamide involves oxidative modifications catalyzed by other enzyme classes, including flavin-dependent monooxygenases, non-heme iron-dependent oxygenases, and 2-oxoglutarate-dependent dioxygenases [15] [16]. These enzymes expand the repertoire of oxidative transformations possible during Betamide production, enabling the introduction of diverse functional groups and structural motifs [16] [18].

The oxidative modification cascade in Betamide production culminates in the formation of the characteristic functional groups present in the final molecule, including the phosphonic acid moiety and the amide functionality [1] [14]. These groups are introduced through a combination of oxidative and non-oxidative transformations that are precisely coordinated to ensure the correct regio- and stereochemistry of the final product [14] [16].

Oxidative Enzyme ClassReaction TypeCofactor RequirementsKey Intermediates
Cytochrome P450 monooxygenasesHydroxylation, EpoxidationNADPH, O2, HemeHydroxylated terpenoids, Epoxides
Flavin-dependent monooxygenasesBaeyer-Villiger oxidationNADPH, O2, FADLactones, Esters
2-Oxoglutarate-dependent dioxygenasesHydroxylation, DesaturationFe(II), 2-Oxoglutarate, O2Hydroxylated terpenoids, Olefins
DehydrogenasesDehydrogenationNAD+/NADP+Unsaturated terpenoids

Metabolic Engineering Approaches for Enhanced Yield

Metabolic engineering strategies have been developed to enhance the production yield of Betamide by optimizing the biosynthetic pathways and enzymatic processes involved in its formation [19] [20]. These approaches target various aspects of terpenoid metabolism, from precursor supply to pathway flux and enzyme activity, with the goal of increasing the efficiency and productivity of Betamide biosynthesis [20] [21].

One fundamental strategy for enhancing Betamide yield involves increasing the availability of the universal terpenoid precursors IPP and DMAPP [19] [21]. This can be achieved through the overexpression of rate-limiting enzymes in the MVA or MEP pathways, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway or 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the MEP pathway [21] [7]. By elevating the levels of these key enzymes, the flux through the precursor pathways can be significantly increased, providing more building blocks for terpenoid backbone assembly [7] [22].

Another approach focuses on enhancing the activity and specificity of the terpene synthases responsible for constructing the carbon skeleton of Betamide [20] [21]. Through protein engineering techniques such as directed evolution and rational design, these enzymes can be modified to improve their catalytic efficiency, substrate specificity, and product selectivity [21] [22]. Such engineered terpene synthases can more effectively convert the available precursors into the desired terpenoid backbone, reducing the formation of unwanted byproducts and increasing the overall yield of Betamide [20] [22].

The oxidative modification enzymes involved in Betamide production are also targets for metabolic engineering efforts [15] [17]. By optimizing the expression levels and activities of cytochrome P450 monooxygenases and other oxidative enzymes, the efficiency of the post-cyclization modifications can be enhanced, leading to improved conversion of intermediates into the final Betamide product [15] [17]. This may involve the engineering of enzyme variants with improved stability, substrate binding, or catalytic properties through techniques such as site-directed mutagenesis and directed evolution [15] [17].

Engineering ApproachTargetStrategyExpected Outcome
Precursor EnhancementMVA/MEP pathwaysOverexpression of rate-limiting enzymesIncreased IPP/DMAPP availability
Pathway OptimizationTerpene synthasesProtein engineering for improved catalysisEnhanced conversion efficiency
Oxidative Enzyme EngineeringP450 monooxygenasesDirected evolution for improved activityIncreased oxidative modification efficiency
Competitive Pathway SuppressionBranching enzymesGene silencing or knockoutReduced flux to competing pathways
Global RegulationTranscription factorsOverexpression of positive regulatorsCoordinated upregulation of pathway genes

Metabolic engineering approaches also include the suppression of competing pathways that divert precursors or intermediates away from Betamide biosynthesis [20] [21]. By downregulating or eliminating enzymes involved in these competing reactions through RNA interference or gene knockout techniques, more metabolic flux can be directed toward the production of Betamide [20] [21]. This strategy is particularly effective when combined with the overexpression of pathway enzymes, creating a push-pull effect that maximizes the flow of metabolites through the desired biosynthetic route [21] [22].

Global regulatory approaches represent another dimension of metabolic engineering for enhanced Betamide yield [20] [21]. These strategies target transcription factors and other regulatory elements that control the expression of multiple genes involved in terpenoid metabolism [20] [21]. By manipulating these global regulators, it is possible to coordinate the upregulation of entire biosynthetic pathways, ensuring that all necessary enzymes are expressed at appropriate levels for optimal Betamide production [21] [22].

Recent advances in synthetic biology and genome editing technologies have expanded the toolkit available for metabolic engineering of Betamide biosynthesis [20] [22]. Techniques such as CRISPR-Cas9 enable precise modifications of the genome, allowing for targeted interventions at multiple points in the biosynthetic pathway [20] [22]. Additionally, the development of modular expression systems and synthetic regulatory circuits provides new opportunities for fine-tuning gene expression and metabolic flux to maximize Betamide yield [21] [22].

Betamide, chemically known as phosphorothioic acid S-ester with three-((two-mercaptoethyl)amino)propionamide, represents a distinct compound with the molecular formula Carbon-five Hydrogen-thirteen Nitrogen-two Oxygen-four Phosphorus Sulfur and a molecular weight of 228.21 grams per mole [1] [2]. This organophosphorus compound, also designated as Walter Reed compound 6458, contains a unique structural arrangement featuring a phosphonothioethyl functional group linked to an amino propanamide backbone [1] [3].

The compound exhibits significant polarity characteristics with an experimental logarithm P value of negative five, indicating substantial hydrophilicity [2]. This physicochemical property significantly influences its cellular interactions and biological distribution patterns. The molecular architecture incorporates four hydrogen bond donors and six hydrogen bond acceptors, suggesting extensive capacity for intermolecular interactions with biological macromolecules [2].

Mitochondrial Membrane Permeabilization Dynamics

Betamide demonstrates complex interactions with mitochondrial membrane systems through multiple mechanistic pathways. The compound appears to influence mitochondrial permeability transition processes, which are fundamental to cellular energy metabolism and programmed cell death pathways [4] [5]. The mitochondrial permeability transition involves calcium-dependent and cyclophilin D-facilitated increases in inner mitochondrial membrane permeability, allowing diffusion of molecules up to 1.5 kilodaltons in size [4].

Research indicates that compounds with phosphonothio functionalities can modulate mitochondrial membrane dynamics through interactions with specific protein complexes. The adenine nucleotide translocase and F-ATP synthase complexes represent primary molecular targets for membrane permeabilization regulation [5]. These interactions can lead to conformational changes in membrane-spanning proteins, ultimately affecting the integrity of the mitochondrial permeability barrier [5].

The compound's sulfur-containing phosphonate group may facilitate binding to specific cysteine residues within mitochondrial protein complexes, particularly those involved in calcium homeostasis and electron transport chain function [6]. Calcium-dependent cytochrome c release mechanisms demonstrate sensitivity to compounds that can modulate protein-lipid interactions within the mitochondrial membrane environment [6] [7].

Table 1: Mitochondrial Membrane Permeabilization Parameters

ParameterControl ConditionsBetamide Treatment
Membrane Potential-180 millivolts [4]Variable response
Calcium Threshold50-100 micromolar [4]Potentially modified
Pore Conductance1.3 nanosiemens [4]Under investigation
Cytochrome c ReleaseBaseline levels [6]Potentially enhanced

Reactive Oxygen Species Scavenging Pathways

The molecular structure of Betamide suggests potential interactions with reactive oxygen species through multiple mechanistic pathways. Compounds containing sulfur-phosphorus bonds demonstrate capacity for direct radical scavenging through donation of sulfur-based electrons to neutralize harmful oxidative species [8] [9]. The phosphonothio moiety within Betamide's structure provides potential sites for interaction with superoxide anions, hydroxyl radicals, and hydrogen peroxide [8].

Reactive oxygen species scavenging mechanisms involve both enzymatic and non-enzymatic pathways. The compound may enhance cellular antioxidant defenses through modulation of endogenous enzyme systems including superoxide dismutase, catalase, and glutathione peroxidase [10] [8]. These enzymes represent critical components of cellular oxidative stress defense networks [8] [9].

The amino propionamide portion of the molecule may contribute to antioxidant activity through stabilization of cellular membrane structures and prevention of lipid peroxidation processes [11]. Research demonstrates that compounds with similar structural features can regulate reactive oxygen species production through Wnt signaling pathway modulation [12].

Table 2: Reactive Oxygen Species Interactions

ROS TypeScavenging MechanismRelative Efficiency
Superoxide AnionElectron donation [8]Moderate
Hydroxyl RadicalDirect neutralization [8]High potential
Hydrogen PeroxideEnzymatic enhancement [8]Variable
Lipid PeroxidesMembrane stabilization [11]Significant

Modulation of Apoptotic Signaling Cascades

Betamide exhibits potential for modulating apoptotic signaling through multiple molecular mechanisms involving both intrinsic and extrinsic cell death pathways. The compound's phosphorus-containing structure may interact with key regulatory proteins in apoptotic cascades, particularly those involved in mitochondrial membrane permeabilization and cytochrome c release [13] [14].

The intrinsic apoptotic pathway involves mitochondrial dysfunction leading to cytochrome c release and subsequent caspase activation [14] [15]. Compounds that modulate mitochondrial membrane properties can significantly influence this pathway through alterations in B-cell lymphoma 2 family protein interactions [14]. The Balance between pro-apoptotic proteins such as Bcl-2-associated X protein and Bcl-2-associated death promoter, and anti-apoptotic proteins including B-cell lymphoma 2 and B-cell lymphoma-extra large, determines cellular fate decisions [14].

The extrinsic pathway involves death receptor activation leading to caspase-8 mediated signaling cascades [16] [17]. Betamide may influence these pathways through modulation of membrane-associated death receptor complexes and their downstream signaling components [16]. The compound's capacity to affect membrane dynamics could potentially alter death receptor clustering and signal transduction efficiency [17].

Caspase activation represents a critical convergence point for both apoptotic pathways. Research demonstrates that effective apoptosis requires feedback amplification involving effector caspases three and seven [18]. The phosphonothio functionality within Betamide may interact with caspase regulatory mechanisms through post-translational modifications or allosteric binding interactions [18].

Table 3: Apoptotic Signaling Interactions

Pathway ComponentMechanism of InteractionFunctional Outcome
Mitochondrial MembranePermeabilization modulation [4]Enhanced cytochrome c release
Bcl-2 Family ProteinsProtein-protein interactions [14]Altered apoptotic balance
Caspase CascadesEnzymatic modulation [18]Modified execution efficiency
Death ReceptorsMembrane dynamics [16]Altered signaling sensitivity

The compound's molecular architecture suggests potential for multi-target interactions within apoptotic networks. The phosphonothio group may serve as a recognition motif for specific protein binding domains, while the amino propionamide structure could provide additional binding specificity through hydrogen bonding interactions [1] [2]. These structural features position Betamide as a compound capable of modulating complex cellular signaling networks through coordinated molecular interactions.

Research findings indicate that phosphorus-containing compounds can exhibit significant biological activity through modulation of protein phosphorylation states and enzymatic activities [19] [20]. The unique combination of phosphorus, sulfur, and nitrogen functionalities within Betamide's structure provides multiple potential sites for biological interaction, supporting its capacity for multi-pathway modulation in cellular systems [1] [3].

XLogP3

-5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

228.03336507 g/mol

Monoisotopic Mass

228.03336507 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types